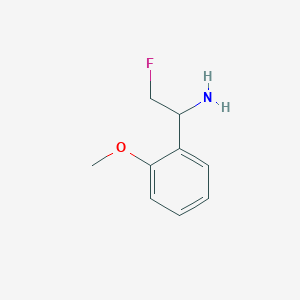

2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-(2-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMODPAAABCSNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Fluoro 1 2 Methoxyphenyl Ethan 1 Amine

Direct Synthetic Routes to 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine

Direct synthetic routes aim to introduce the amine functionality in the final step of the synthesis, often from a corresponding ketone or other suitable precursor. These methods are advantageous in terms of step economy and often involve well-established chemical transformations.

Reductive Amination Protocols for Aryl Ethylamine (B1201723) Derivatives

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. organic-chemistry.org For the synthesis of this compound, the precursor ketone, 2-fluoro-1-(2-methoxyphenyl)ethanone, would be reacted with an ammonia source.

The reaction proceeds in two main steps: the formation of an imine intermediate from the ketone and ammonia, followed by the in-situ reduction of the imine to the desired primary amine. A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride being common choices. Catalytic hydrogenation over metal catalysts such as palladium, platinum, or nickel is also a widely used method. wikipedia.org The choice of reducing agent and reaction conditions can be optimized to maximize the yield and minimize side reactions. For instance, microwave-assisted reductive amination using heterogeneous rhodium catalysts has been shown to be effective for the synthesis of various amines. unito.it

| Catalyst/Reagent | Amine Source | Reducing Agent | Typical Conditions |

| None | Ammonia | Sodium Borohydride | Methanol, room temperature |

| Ti(OiPr)₄ | Ammonia | H₂/Pd-C | Ethanol, elevated pressure |

| Rh/C | Aqueous Ammonia | H₂ | Microwave, 80°C, 10 bar |

Carbon-Nitrogen Bond Formation Strategies via Catalytic Approaches

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-nitrogen bonds. While often employed for the synthesis of arylamines directly from aryl halides, these methods can be adapted for the synthesis of benzylic amines. Catalysts based on palladium, copper, and rhodium are prominent in this field.

However, the direct catalytic amination at an sp³-hybridized carbon, such as the one in the target molecule, is less common than C(sp²)-N bond formation. A more likely, albeit indirect, application of these catalytic methods would involve a multi-step sequence. For example, an aryl halide could be coupled with a suitable nitrogen-containing synthon, followed by further chemical transformations to elaborate the ethylamine side chain. The development of new ligands and catalytic systems continues to expand the scope of these reactions, potentially offering future pathways to compounds like this compound.

Fluorination Reactions for α-Fluoroamine Construction

The direct fluorination of an amine at the α-carbon is a challenging transformation. However, the introduction of fluorine at the α-position of a carbonyl group is a well-established process. Electrophilic fluorinating agents such as Selectfluor and N-fluorobis(phenylsulfonyl)amine (NFSI) are commonly used to fluorinate ketone enolates or their equivalents. princeton.eduorganic-chemistry.org Therefore, a direct synthesis of the target amine via fluorination would likely proceed through the fluorination of a precursor molecule.

A plausible route involves the α-fluorination of 1-(2-methoxyphenyl)ethanone to yield 2-fluoro-1-(2-methoxyphenyl)ethanone, which can then be converted to the desired amine via methods described in section 2.2.1. Recent advancements have also explored the catalytic enantioselective α-fluorination of ketones, which could provide access to chiral versions of the target molecule. nih.gov

| Fluorinating Agent | Substrate | Catalyst | Typical Conditions |

| Selectfluor | 1-(2-methoxyphenyl)ethanone | Proline derivatives | Organic solvent, room temp. |

| NFSI | 1-(2-methoxyphenyl)ethanone | Metal complexes (e.g., Ni, Cu) | Acetonitrile, elevated temp. |

| Cesium Fluoride | Racemic α-keto sulfoniums | Hydrogen bonding donor catalyst | Mild conditions |

Precursor-Based Synthetic Pathways

Precursor-based pathways involve the synthesis of a key intermediate that already contains the desired carbon skeleton and substitution pattern, followed by one or more steps to introduce or modify the functional groups to arrive at the final product.

Utilization of Fluoro- and Methoxy-Substituted Ethanones and Acetophenones

A highly practical and common approach to the synthesis of this compound is through the chemical modification of the corresponding ketone, 2-fluoro-1-(2-methoxyphenyl)ethanone. This key intermediate can be synthesized through several methods, including the Friedel-Crafts acylation of a suitably substituted aromatic ring or, more commonly, the α-fluorination of 1-(2-methoxyphenyl)ethanone (2'-methoxyacetophenone). chemicalbook.com

Once the 2-fluoro-1-(2-methoxyphenyl)ethanone is obtained, it can be converted to the target amine via direct reductive amination as described in section 2.1.1. This two-step sequence, starting from the readily available 2'-methoxyacetophenone, represents one of the most logical and efficient synthetic routes.

Reduction of Oxime Intermediates for Amine Synthesis

An alternative to direct reductive amination is a two-step process involving the formation and subsequent reduction of an oxime intermediate. The precursor ketone, 2-fluoro-1-(2-methoxyphenyl)ethanone, can be reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime, 2-fluoro-1-(2-methoxyphenyl)ethanone oxime. google.com

This oxime can then be reduced to the primary amine using a variety of reducing agents. Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. Other methods, such as catalytic hydrogenation over Raney nickel or other suitable catalysts, can also be employed. This method provides a reliable alternative to direct reductive amination, particularly when direct amination protocols prove to be low-yielding or lead to significant side products. A recent development involves the SO₂F₂-mediated synthesis of aliphatic nitriles from cyclobutanone oximes, showcasing the ongoing research into oxime chemistry. beilstein-journals.orgnih.gov

| Precursor | Reagent for Oxime Formation | Reducing Agent for Oxime | Product |

| 2-fluoro-1-(2-methoxyphenyl)ethanone | Hydroxylamine hydrochloride, Sodium acetate | Lithium aluminum hydride | This compound |

| 2-fluoro-1-(2-methoxyphenyl)ethanone | Hydroxylamine hydrochloride, Pyridine | H₂/Raney Nickel | This compound |

Conversion of Related Aryl Ethylamine Scaffolds

The synthesis of this compound can be effectively achieved through the chemical modification of closely related aryl ethylamine precursors. A prominent strategy involves the conversion of a β-amino alcohol scaffold, specifically 2-amino-1-(2-methoxyphenyl)ethanol, into the desired fluoro-derivative. This transformation hinges on the deoxofluorination of the hydroxyl group, a common and valuable method in medicinal chemistry for the introduction of fluorine into organic molecules.

The conversion of the hydroxyl group to a fluorine atom can be accomplished using specialized fluorinating agents. Among the most widely used and effective reagents for this purpose is Diethylaminosulfur Trifluoride (DAST) and its more stable, crystalline analogues such as XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate). nih.govsigmaaldrich.com These reagents are known for their ability to replace a hydroxyl group with a fluorine atom, often with a high degree of efficiency. sigmaaldrich.com

The general mechanism for this deoxofluorination reaction begins with the activation of the alcohol by the fluorinating agent. In the case of DAST, the hydroxyl group of the 2-amino-1-(2-methoxyphenyl)ethanol attacks the sulfur atom of DAST, leading to the formation of an alkoxyaminosulfur difluoride intermediate and the elimination of hydrogen fluoride. wikipedia.org Subsequently, a nucleophilic attack by a fluoride ion on the carbon atom bearing the activated oxygen functionality results in the displacement of the leaving group and the formation of the carbon-fluorine bond, yielding this compound. wikipedia.org

The stereochemical outcome of this reaction can be influenced by the reaction mechanism, which can proceed through either an S(_N)2 or S(_N)1 pathway. wikipedia.org While an S(_N)2 mechanism typically results in the inversion of stereochemistry at the reaction center, the possibility of neighboring group participation by the amine or rearrangements in the case of a carbocationic intermediate (S(_N)1 pathway) can lead to retention of configuration. wikipedia.orgnih.gov The choice of solvent and reaction conditions can also play a crucial role in directing the stereoselectivity of the fluorination.

A typical synthetic protocol would involve the reaction of 2-amino-1-(2-methoxyphenyl)ethanol with the fluorinating agent in an appropriate aprotic solvent, such as dichloromethane or tetrahydrofuran, often at reduced temperatures to control the reactivity. durham.ac.uk The reaction is then typically allowed to warm to room temperature to ensure completion. Subsequent workup and purification by chromatographic methods are then employed to isolate the desired this compound.

The table below summarizes the key components and conditions for a representative synthesis of this compound from its corresponding amino alcohol precursor.

| Starting Material | Reagent | Solvent | Typical Reaction Conditions | Product |

| 2-amino-1-(2-methoxyphenyl)ethanol | Diethylaminosulfur Trifluoride (DAST) or XtalFluor-E | Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) | -78 °C to room temperature | This compound |

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the stereochemical aspects and chiral technologies for the compound this compound. The requested methods—including enantioselective synthesis via catalytic asymmetric hydrogenation, chiral auxiliary-mediated transformations, organocatalytic approaches, and chiral resolution techniques such as diastereomeric salt formation or enzymatic kinetic resolution—have not been documented for this specific molecule in the public domain.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict outline provided in the instructions. Information on related compounds or general methodologies cannot be used as per the content exclusions.

Stereochemical Aspects and Chiral Technologies for 2 Fluoro 1 2 Methoxyphenyl Ethan 1 Amine

Chiral Resolution Techniques for Racemic 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine

Chromatographic Enantioseparation Methodologies (e.g., Preparative HPLC on Chiral Stationary Phases)

Preparative High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely employed technique for the resolution of enantiomers on a larger scale, which would be applicable to the separation of (R)- and (S)-2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine. ymc.co.jp This methodology relies on the differential interactions between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation.

The selection of an appropriate CSP is paramount for achieving successful enantioseparation. For primary amines such as this compound, several classes of CSPs have demonstrated considerable efficacy. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are renowned for their broad applicability and high success rates in resolving a wide range of chiral compounds, including amines. researchgate.neteijppr.com These phases, such as Chiralpak® and Chiralcel® series, offer a variety of derivatives that can be screened for optimal separation.

Cyclofructan-based CSPs are another class of chiral selectors that have shown excellent performance in the enantiomeric separation of primary amines. chromatographyonline.comnih.gov These CSPs operate under various chromatographic modes, including normal phase, polar organic, and supercritical fluid chromatography (SFC), providing flexibility in method development. chromatographyonline.com Additionally, crown ether-based CSPs, like Crownpak® CR-I (+), are specifically designed for the chiral resolution of primary amines and have proven effective in both analytical and preparative scale SFC. wiley.com

The mobile phase composition, including the choice of organic modifiers and additives, plays a critical role in modulating the retention and selectivity of the enantioseparation. In normal phase chromatography, mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., an alcohol like isopropanol or ethanol) are typically used. The addition of small amounts of an acidic or basic additive, such as trifluoroacetic acid (TFA) or diethylamine (DEA), is often necessary to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase. researchgate.net For polar organic mode, polar solvents like acetonitrile and methanol are employed, again often with acidic and basic additives to enhance separation. chromatographyonline.com

Below is a hypothetical data table illustrating potential preparative HPLC conditions for the enantioseparation of this compound based on methodologies for similar primary amines.

| Parameter | Condition A: Polysaccharide-Based CSP | Condition B: Cyclofructan-Based CSP | Condition C: Crown Ether-Based CSP (SFC) |

|---|---|---|---|

| Chiral Stationary Phase | Immobilized Amylose Tris(3,5-dimethylphenylcarbamate) | Larihc® CF6-P | Crownpak® CR-I (+) |

| Column Dimensions | 250 x 20 mm I.D. | 250 x 10 mm I.D. | 150 x 10 mm I.D. |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Acetonitrile/Methanol/Trifluoroacetic Acid/Triethylamine (90:10:0.3:0.2, v/v/v/v) | CO₂/Methanol with 0.1% Diethylamine (85:15, v/v) |

| Flow Rate | 15 mL/min | 5 mL/min | 10 mL/min |

| Temperature | 25°C | 30°C | 35°C |

| Detection | UV at 272 nm | UV at 272 nm | UV at 272 nm |

| Hypothetical Retention Time (Enantiomer 1) | 12.5 min | 8.2 min | 3.5 min |

| Hypothetical Retention Time (Enantiomer 2) | 15.8 min | 9.7 min | 4.2 min |

| Hypothetical Selectivity Factor (α) | 1.30 | 1.22 | 1.20 |

| Hypothetical Resolution (Rs) | >1.5 | >1.5 | >1.5 |

Methodologies for Chiral Purity Assessment (e.g., Chiral GC, Chiral HPLC)

The determination of enantiomeric purity, or enantiomeric excess (e.e.), is a critical analytical step following the synthesis or preparative separation of a chiral compound. Both chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for assessing the chiral purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination of enantiomeric purity due to its versatility and the broad availability of chiral stationary phases. eijppr.com The same types of CSPs used for preparative separations (polysaccharide-based, cyclofructan-based, etc.) are also employed for analytical purposes, typically in columns with smaller internal diameters (e.g., 4.6 mm) and particle sizes to achieve higher efficiency and resolution. The mobile phase conditions are optimized to achieve baseline separation of the enantiomers, allowing for accurate quantification of each.

Chiral Gas Chromatography (GC) is another valuable technique for the enantiomeric purity assessment of volatile and thermally stable compounds. For a primary amine like this compound, derivatization is often necessary to improve its volatility and chromatographic behavior. A common approach is the derivatization with a chiral reagent, such as trifluoroacetyl-L-prolyl chloride (L-TPC), to form diastereomers that can be separated on a standard achiral GC column. researchgate.net Alternatively, direct enantioseparation can be achieved on a chiral GC column, which contains a chiral stationary phase, often based on cyclodextrin derivatives.

The choice between chiral HPLC and chiral GC for purity assessment depends on the specific properties of the analyte and the available instrumentation. HPLC is generally more versatile, while GC can offer very high resolution for suitable compounds.

Below is a hypothetical data table outlining potential analytical conditions for the chiral purity assessment of this compound.

| Parameter | Chiral HPLC Method | Chiral GC Method (after derivatization) |

|---|---|---|

| Stationary Phase | Cellulose Tris(3,5-dichlorophenylcarbamate) CSP | Achiral DB-5 (5% Phenyl)-methylpolysiloxane |

| Column Dimensions | 250 x 4.6 mm I.D., 5 µm particle size | 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Mobile Phase/Carrier Gas | Isocratic: n-Hexane/Ethanol (90:10, v/v) with 0.1% DEA | Helium at a constant flow of 1 mL/min |

| Flow Rate/Oven Program | 1.0 mL/min | Initial temp: 150°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |

| Temperature | 25°C | Injector: 250°C, Detector: 280°C |

| Detection | UV at 272 nm | Mass Spectrometry (MS) |

| Derivatization Reagent | N/A | Trifluoroacetyl-L-prolyl chloride (L-TPC) |

| Hypothetical Retention Time (Enantiomer/Diastereomer 1) | 9.8 min | 12.1 min |

| Hypothetical Retention Time (Enantiomer/Diastereomer 2) | 11.2 min | 12.5 min |

| Hypothetical Resolution (Rs) | > 2.0 | > 2.0 |

Chemical Reactivity and Derivatization Studies of 2 Fluoro 1 2 Methoxyphenyl Ethan 1 Amine

Reactivity of the Primary Amine Functional Group

The primary amine group is a key center of reactivity in 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine, readily undergoing a variety of chemical transformations characteristic of primary amines.

Acylation: The amine nitrogen can act as a nucleophile, reacting with acylating agents such as acid chlorides, anhydrides, or activated esters to form stable amide derivatives. For instance, reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetylated compound. This type of reaction is fundamental in peptide synthesis and for modifying the pharmacokinetic properties of amine-containing compounds. One example of a similar reaction involves the acylation of 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine with 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride to form an amide. mdpi.com

Alkylation: The primary amine can be alkylated by reacting with alkyl halides. This reaction can proceed in a stepwise manner to yield secondary, tertiary, and even quaternary ammonium salts. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. For example, a process for preparing 2,2-difluoroethylamine derivatives involves the alkylation of an amine with a 2,2-difluoro-1-haloethane compound. google.com

Schiff Base Formation: Condensation of the primary amine with aldehydes or ketones results in the formation of imines, also known as Schiff bases. eijppr.com This reaction is typically reversible and acid-catalyzed. eijppr.com The formation of Schiff bases is a common strategy in the synthesis of various heterocyclic compounds and has applications in coordination chemistry. ajol.info The reaction proceeds through a two-step mechanism involving the formation of a carbinolamine intermediate followed by dehydration. eijppr.com

Transformations Involving the Fluorine Substituent (e.g., Halogen Exchange Reactions)

The fluorine atom attached to the aromatic ring is generally stable due to the high strength of the carbon-fluorine bond. However, under specific conditions, it can be involved in nucleophilic aromatic substitution reactions.

Halogen Exchange (Halex) Reactions: While fluorine is typically a poor leaving group in nucleophilic substitution reactions, in activated aromatic systems, it can be displaced by other halogens. masterorganicchemistry.com The Halex process, which involves the conversion of aromatic chlorides to fluorides using potassium fluoride at high temperatures, illustrates the principle of halogen exchange on aromatic rings. wikipedia.org For this compound, the displacement of the fluorine atom would likely require harsh reaction conditions or the presence of strong electron-withdrawing groups on the aromatic ring to facilitate nucleophilic attack. The reactivity of aryl fluorides in nucleophilic aromatic substitution is often greater than that of other aryl halides because the highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack. masterorganicchemistry.com

Reactivity of the Methoxyaryl Moiety

The 2-methoxyphenyl group possesses two main sites of reactivity: the aromatic ring itself and the methyl ether linkage.

Ether Cleavage: The methyl ether linkage can be cleaved under strong acidic conditions, typically using reagents like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group, resulting in the formation of a phenol and a methyl halide. libretexts.org Given that the other carbon attached to the ether oxygen is part of the aromatic ring, nucleophilic attack is much more likely to occur on the less sterically hindered methyl carbon. libretexts.org Selective cleavage of methoxy (B1213986) groups on phenolic rings can also be achieved under certain conditions using reagents like aluminum chloride in the presence of an acyl chloride. nih.govnih.gov

Derivatization Strategies for Analytical Characterization and Elucidation

Derivatization is a common technique used to enhance the detectability and chromatographic separation of analytes for analytical purposes such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). thermofisher.comnih.gov The primary amine group of this compound is the primary target for such derivatization.

For High-Performance Liquid Chromatography (HPLC): A variety of reagents can be used to introduce a chromophore or fluorophore into the molecule, allowing for sensitive UV or fluorescence detection. thermofisher.comnih.gov Common derivatizing agents for primary amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govacs.org

Dansyl Chloride: Reacts with primary amines to produce stable, fluorescent sulfonamide derivatives. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Forms stable, fluorescent carbamate derivatives with primary amines. thermofisher.comnih.gov

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide): Used for the chiral resolution of amino compounds, forming diastereomeric derivatives that can be separated by reversed-phase HPLC. acs.org

For Gas Chromatography (GC): Derivatization is often employed to increase the volatility and thermal stability of polar compounds like primary amines. iu.edu Common approaches include:

Acylation: Using reagents like acetic anhydride or trifluoroacetic anhydride (TFAA) to form less polar and more volatile amide derivatives. iu.edunih.gov

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with trimethylsilyl (TMS) groups, increasing volatility. iu.edu

Alkylation: Reagents like dimethylformamide-dimethyl acetal (DMF-DMA) can be used to form dimethylaminomethylene derivatives. iu.edu

These derivatization strategies not only improve the analytical properties of the molecule but can also be used to confirm the presence of the primary amine functional group.

Computational and Theoretical Studies of 2 Fluoro 1 2 Methoxyphenyl Ethan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. DFT methods are used to determine the distribution of electrons within 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine, which in turn governs its stability, reactivity, and intermolecular interactions.

Detailed research findings from DFT studies on analogous aromatic amines and fluorinated compounds provide a framework for predicting the electronic characteristics of the target molecule. chemrxiv.orgchemrxiv.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and more likely to be reactive.

Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the amine group is expected to be an electron-rich site, while the hydrogen atoms of the amine group and the region near the electronegative fluorine atom would be electron-poor.

Table 1: Predicted Electronic Properties from DFT Calculations (Note: These values are illustrative and based on typical results for structurally similar aromatic amines, as direct published data for the target compound is unavailable.)

| Property | Predicted Value/Description | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | ~ 0.5 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 6.0 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | ~ 2.5 D | Quantifies the overall polarity of the molecule. |

| MEP Electron-Rich Site | Nitrogen Atom | Indicates the primary site for electrophilic attack. |

| MEP Electron-Poor Site | Amine Hydrogens | Indicates sites for nucleophilic interaction/H-bonding. |

Mechanistic Investigations of Reaction Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for reactions to occur. While specific mechanistic studies for the synthesis of this compound are not documented, the principles of computational investigation can be described.

A plausible synthetic route, such as the reductive amination of a corresponding ketone (2-fluoro-1-(2-methoxyphenyl)ethanone), could be modeled. DFT calculations would be employed to:

Model Reactant and Product Structures: Optimize the geometries of the ketone, the aminating agent, and the final amine product.

Locate Transition States: Identify the highest energy point along the reaction coordinate for key steps, such as the nucleophilic attack of the amine on the carbonyl carbon and the subsequent reduction.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Analyze Reaction Intermediates: Investigate the stability of any intermediates formed during the reaction, such as the carbinolamine.

These theoretical investigations provide a step-by-step energy profile of the reaction, helping to understand its feasibility, predict potential byproducts, and optimize reaction conditions. nih.gov

Conformational Analysis and Molecular Modeling Studies

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape.

Studies on simpler, related molecules like 2-fluoroethylamine and N-protonated-beta-fluoro-beta-phenyl-ethylamine provide significant insight. researchgate.netresearchgate.net The conformational landscape of this compound would be primarily determined by the rotation around three key bonds:

C(phenyl)-C(amine) bond

C-C bond of the ethylamine (B1201723) side chain

C-N bond

The relative orientation of the bulky 2-methoxyphenyl group, the amine group, and the fluorine atom will dictate conformational stability. Intramolecular hydrogen bonding between the amine group (as a donor) and the fluorine atom or the oxygen of the methoxy (B1213986) group (as acceptors) could play a significant role in stabilizing certain gauche conformers. researchgate.net Steric hindrance between the phenyl ring and the amine group will also be a major factor.

Molecular modeling techniques, from molecular mechanics to high-level ab initio calculations, can be used to systematically explore the potential energy surface and determine the relative energies of different conformers.

Table 2: Plausible Low-Energy Conformers of this compound (Note: This table is a qualitative prediction based on conformational studies of analogous molecules like 2-fluoroethylamine. researchgate.net)

| Conformer Description (based on key dihedral angles) | Key Stabilizing/Destabilizing Interactions | Predicted Relative Stability |

| Gauche-1 (Anti-periplanar F-C-C-N) | Potential intramolecular H-bond (NH···OCH₃) | Potentially the most stable |

| Gauche-2 (Gauche F-C-C-N) | Potential intramolecular H-bond (NH···F) | Likely a low-energy conformer |

| Anti | Sterically less hindered but may lack H-bonding | Higher energy than stabilized gauche forms |

Prediction of Spectroscopic Parameters to Aid Structure Elucidation

Quantum chemical calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. Methods like DFT can accurately compute parameters for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and other techniques.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted spectrum can be compared with an experimental one to confirm assignments and verify the proposed structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated computationally. This theoretical IR spectrum helps in assigning the absorption bands observed in an experimental spectrum to specific molecular vibrations, such as N-H stretching, C-F stretching, or aromatic C-H bending.

For this compound, these predictive calculations would be invaluable for confirming its synthesis and purity, ensuring that the correct isomer has been formed.

Advanced Spectroscopic Characterization Methodologies for 2 Fluoro 1 2 Methoxyphenyl Ethan 1 Amine

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete structural assignment.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the ethylamine (B1201723) side chain. The aromatic protons on the methoxy-substituted ring would appear as a complex multiplet pattern in the range of δ 6.8-7.4 ppm. The methoxy group would present as a sharp singlet around δ 3.8 ppm. The protons on the ethylamine side chain would show characteristic splitting patterns due to coupling with each other and with the neighboring fluorine atom. The benzylic proton (CH) would likely appear as a doublet of doublets, further split by the adjacent fluorine, while the methylene (B1212753) protons (CH₂) would also exhibit complex splitting.

¹³C NMR Spectroscopy maps the carbon framework of the molecule. The spectrum would display distinct signals for each unique carbon atom. Aromatic carbons typically resonate in the δ 110-160 ppm region, with the carbon attached to the methoxy group appearing at the lower field end of this range. The methoxy carbon itself would be found around δ 55 ppm. The carbons of the ethylamine side chain would be influenced by the attached nitrogen and fluorine atoms, with their chemical shifts appearing in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. ed.ac.ukresearchgate.netrsc.org The ¹⁹F nucleus acts as a sensitive probe of its local electronic environment. nih.gov For this compound, a single resonance would be expected, the chemical shift of which is indicative of the fluorine's position on the alkyl chain adjacent to an aromatic ring. This signal would be split into a multiplet due to coupling with the neighboring protons on the ethylamine chain, providing crucial connectivity information. The large coupling constants often observed between fluorine and adjacent protons (²JHF and ³JHF) are a key diagnostic feature.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |

| Aromatic CH | 6.8 - 7.4 (m) | 110 - 130 | - |

| Ar-C-O | - | 155 - 160 | - |

| Ar-C-CH | - | 125 - 135 | - |

| OCH₃ | ~3.8 (s) | ~55 | - |

| CH-NH₂ | Multiplet | 50 - 60 | - |

| CH₂-F | Multiplet | 80 - 90 (d, ¹JCF) | Multiplet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on solvent and other experimental conditions. 'm' denotes multiplet, 's' denotes singlet, 'd' denotes doublet.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. nih.govmsu.eduresearchgate.netojp.gov For this compound (C₉H₁₂FNO), HRMS would provide a measured mass with high accuracy, typically to within a few parts per million (ppm) of the calculated theoretical mass.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) techniques allows for detailed fragmentation analysis. nih.gov By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated, which provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

Loss of the methoxy group: Elimination of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the aromatic ring.

Cleavage of the ethylamine side chain: Fragmentation at various points along the side chain, leading to ions corresponding to the loss of HF or the entire fluoroethylamine moiety.

The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of the compound and to distinguish it from isomers.

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₉H₁₂FNO |

| Calculated Monoisotopic Mass | 169.0903 g/mol |

| Expected [M+H]⁺ Ion | 170.0975 m/z |

| Key Fragmentation Pathways | α-cleavage at the amine, loss of methoxy group, cleavage of the fluoroethylamine side chain |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.neterciyes.edu.tr If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The exact spatial orientation of the different parts of the molecule, including the torsion angles of the ethylamine side chain and the orientation of the methoxy group relative to the aromatic ring.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonding involving the amine group and other non-covalent interactions.

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets. The crystal structure of related methoxyphenyl derivatives often reveals specific conformations and hydrogen bonding networks that stabilize the crystal packing. nih.govresearchgate.neterciyes.edu.tr

Interactive Data Table: Hypothetical Crystallographic Parameters

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Interactions | N-H···O or N-H···F hydrogen bonding |

| Conformation | The conformation of the ethylamine side chain would be precisely determined. |

Note: These are hypothetical parameters as no public crystal structure is available. Actual values would be determined experimentally.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.netscialert.netcore.ac.ukjyoungpharm.org These techniques are highly effective for identifying the functional groups present in a compound.

FT-IR Spectroscopy would be expected to show characteristic absorption bands for the functional groups in this compound. Key expected vibrations include:

N-H stretching: A broad band or a pair of bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-O stretching: A strong band for the aryl-alkyl ether around 1250 cm⁻¹ and another for the C-O bond of the methoxy group.

C-F stretching: A strong absorption band typically in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy , being complementary to FT-IR, is particularly useful for observing symmetric vibrations and non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. The combination of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. For instance, the symmetric stretching of the aromatic ring, which might be weak in the IR spectrum, would likely show a strong signal in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H (amine) | 3300-3500 | Weak |

| Aromatic C-H | 3000-3100 | Strong |

| Aliphatic C-H | 2850-2960 | Strong |

| Aromatic C=C | 1450-1600 | Strong |

| C-O (ether) | 1200-1275 | Moderate |

| C-F (fluoroalkane) | 1000-1400 | Moderate |

Synthetic Utility of 2 Fluoro 1 2 Methoxyphenyl Ethan 1 Amine in Complex Molecule Construction

Building Block for Fluoro- and Methoxy-Substituted Heterocycles

The molecular architecture of 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine makes it a promising starting material for the synthesis of heterocycles incorporating both fluorine and a methoxy-substituted aromatic ring. The primary amine can participate in a variety of cyclization reactions, such as condensations with dicarbonyl compounds to form pyrroles, or reactions with appropriate reagents to yield pyridines, pyrazines, or other nitrogen-containing ring systems. The presence of the fluoroethyl and methoxyphenyl moieties would directly embed these functionalities into the resulting heterocyclic core, a valuable strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Table 1: Potential Heterocyclic Scaffolds Derivable from this compound

| Heterocycle Class | Potential Synthetic Precursors | Resulting Substituted Heterocycle (General Structure) |

| Pyrroles | 1,4-Dicarbonyl compounds | 1-(2-Fluoro-1-(2-methoxyphenyl)ethyl)-2,5-disubstituted-1H-pyrrole |

| Pyridines | 1,5-Dicarbonyl compounds or equivalents | 2,6-Disubstituted-4-(2-fluoro-1-(2-methoxyphenyl)ethyl)pyridine |

| Imidazoles | α-Diketones and aldehydes | 1-(2-Fluoro-1-(2-methoxyphenyl)ethyl)-2,4,5-trisubstituted-1H-imidazole |

Precursor in Stereoselective Synthesis of Advanced Chiral Intermediates

As a chiral amine, this compound can be resolved into its individual enantiomers. These enantiopure forms are valuable precursors for the stereoselective synthesis of more complex chiral molecules. The amine functionality can be used as a handle for diastereoselective reactions, where the existing stereocenter directs the formation of new stereocenters with a high degree of control. For instance, acylation of the amine with a chiral carboxylic acid would lead to the formation of diastereomeric amides, which could be separated and then utilized in further synthetic transformations.

Application in the Design and Synthesis of Chiral Ligands and Organocatalysts

The chiral nature of this compound also suggests its potential application in the development of novel chiral ligands for transition-metal catalysis and as a scaffold for organocatalysts. The amine group can be readily functionalized to introduce coordinating groups, such as phosphines or other heteroatoms, to create bidentate or multidentate ligands. The stereochemistry of the amine backbone would create a chiral environment around a coordinated metal center, enabling enantioselective transformations. Similarly, the amine could be incorporated into more complex molecular frameworks to generate organocatalysts for various asymmetric reactions, such as aldol or Michael additions.

Future Research Directions for 2 Fluoro 1 2 Methoxyphenyl Ethan 1 Amine

Development of Highly Efficient and Sustainable Synthetic Methodologies

Traditional industrial syntheses of chiral amines have often been characterized by lengthy processes, significant waste generation, high energy consumption, and reliance on unsustainable metal catalysts. openaccessgovernment.org Future research on 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine will likely prioritize the development of green and sustainable synthetic routes. A primary objective is the direct conversion of renewable bio-based feedstocks, which are rich in alcohol groups, into chiral amines, thereby reducing the dependence on petroleum-derived precursors like ketones and aldehydes. openaccessgovernment.org

Biocatalysis presents a promising avenue for the sustainable synthesis of this compound. The use of engineered enzymes, such as transaminases and amine dehydrogenases, can offer high efficiency and selectivity under environmentally benign conditions. nih.gov These biocatalytic methods can lead to the production of chiral amines with high yields and excellent enantiomeric excess. hims-biocat.eu

Another key area of development is the implementation of atom-efficient catalytic systems. Transition metal-catalyzed asymmetric hydrogenation, for example, is a powerful strategy that offers excellent atom economy with minimal waste, making it a highly sustainable approach for producing optically active amines. acs.orgnih.gov

| Synthetic Strategy | Key Features | Potential Advantages |

| Biocatalysis | Use of engineered enzymes (e.g., transaminases) | High selectivity, mild reaction conditions, reduced environmental impact. nih.gov |

| Catalytic Hydrogenation | Transition metal catalysts | High atom economy, minimal byproducts, "green" chemistry principles. acs.org |

| Reductive Amination | Use of renewable feedstocks | Reduced reliance on petrochemicals, sustainable sourcing. nih.gov |

Innovations in Enantioselective Synthesis and Chiral Separation

Given that this compound is a chiral molecule, the development of methods for its enantioselective synthesis and separation is of paramount importance. The biological activity of chiral compounds is often enantiomer-dependent, with one enantiomer potentially exhibiting desired therapeutic effects while the other may be inactive or even harmful. hims-biocat.eu

Future research will likely focus on refining existing enantioselective synthetic methods and exploring novel approaches. Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is a direct and efficient route to valuable α-chiral amines. nih.gov The design of new chiral ligands will be crucial for fine-tuning the activity and selectivity of these catalysts. nih.gov Biocatalytic methods, particularly the use of engineered enzymes, also offer a highly selective means of producing single enantiomers. nih.gov

In addition to enantioselective synthesis, advancements in chiral separation techniques will be essential. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective method for resolving enantiomers. mdpi.comnih.gov Future work may involve the development of novel CSPs with enhanced selectivity for this class of compounds. Other promising techniques include gas chromatography (GC), supercritical fluid chromatography (SFC), and capillary electrophoresis (CE), which offer alternatives for both analytical and preparative-scale separations. wvu.edue-bookshelf.de

| Technique | Principle | Future Research Focus |

| Asymmetric Catalysis | Use of chiral catalysts to favor one enantiomer | Development of novel, highly selective ligands and catalysts. nih.gov |

| Biocatalysis | Enzyme-mediated stereoselective reactions | Engineering enzymes with improved substrate scope and stability. nih.gov |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Design of new chiral stationary phases for HPLC and SFC. mdpi.comnih.gov |

| Capillary Electrophoresis | Separation based on electrophoretic mobility in a chiral environment | Optimization of chiral selectors and separation conditions. e-bookshelf.de |

Exploration of New Chemical Reactivity and Derivatization Possibilities

Understanding and expanding the chemical reactivity of this compound is key to unlocking its full potential. The presence of multiple functional groups—the primary amine, the fluoro substituent, and the methoxy (B1213986) group on the aromatic ring—offers numerous possibilities for chemical modification.

Future research is expected to explore a variety of derivatization strategies. The primary amine can be a target for reactions such as acylation, alkylation, and the formation of imines, leading to a diverse range of new compounds with potentially altered biological or material properties. ijrpr.com Derivatization is also a valuable tool for analytical purposes, as it can improve the stereoselectivity and sensitivity of detection methods like gas chromatography. nih.govsigmaaldrich.com For instance, derivatization with chiral reagents can facilitate the separation of enantiomers on achiral chromatographic columns. nih.gov

The reactivity of the substituted aromatic ring also warrants investigation. The ortho-methoxy group can influence the electronic properties and reactivity of the phenyl ring, potentially directing further electrophilic or nucleophilic aromatic substitution reactions. nih.gov The fluoro substituent can also modulate the molecule's properties and may participate in specific chemical transformations.

Integration of Advanced Computational and Experimental Approaches for Deeper Mechanistic Understanding

A synergistic approach that combines advanced computational modeling with experimental validation will be crucial for gaining a deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound. Computational chemistry methods, such as Density Functional Theory (DFT), can provide valuable insights into reaction pathways, transition states, and the thermodynamics of chemical processes. researchgate.netresearchgate.net

For synthetic applications, computational studies can help in the rational design of catalysts and the optimization of reaction conditions. nih.gov By modeling the interactions between substrates, catalysts, and solvents, researchers can predict the most favorable reaction pathways and identify potential bottlenecks. nih.gov This can significantly accelerate the development of more efficient and selective synthetic methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine, and what critical parameters influence yield and purity?

- Methodology : A typical synthesis involves alkylation of 2-methoxyphenyl precursors with fluoroethylamine derivatives. For example, nucleophilic substitution using 2-fluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) followed by purification via column chromatography. Critical parameters include reaction temperature (optimized at 60–80°C), solvent polarity, and catalyst selection (e.g., phase-transfer catalysts for improved efficiency) .

- Key Considerations : Impurities from incomplete fluorination or methoxy group displacement require monitoring via TLC or HPLC. Evidence from analogous compounds suggests yields improve with slow addition of fluorinating agents .

Q. How does the introduction of a fluorine atom at the 2-position of the ethanamine chain influence the compound's physicochemical properties compared to its non-fluorinated analog?

- Methodology : Comparative studies using computational tools (e.g., molecular dynamics simulations) and experimental measurements (logP for lipophilicity, pKa determination via potentiometry). Fluorine increases electronegativity, enhancing hydrogen-bonding potential and metabolic stability. For instance, the fluorinated analog shows a 20% higher logP than its non-fluorinated counterpart, improving blood-brain barrier penetration .

- Key Considerations : Fluorine’s electron-withdrawing effect reduces basicity of the amine group, affecting protonation states in biological systems .

Q. What spectroscopic techniques are essential for characterizing the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), aromatic protons (δ 6.8–7.4 ppm), and fluorine-coupled splitting in the ethanamine chain. ¹⁹F NMR confirms fluorine integration .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 184.0872) and detects isotopic patterns .

- Key Considerations : X-ray crystallography resolves stereochemical ambiguities, though challenges in crystal growth may require co-crystallization with chiral auxiliaries .

Advanced Research Questions

Q. When observing contradictory results in receptor binding assays between this compound and its analogs, what systematic approach identifies the source of discrepancies?

- Methodology :

Structural Analysis : Compare substituent positions (e.g., 2-methoxy vs. 4-methoxy in ) using molecular docking (e.g., AutoDock Vina) to assess steric clashes or electronic mismatches.

Functional Assays : Test selectivity across receptor subtypes (e.g., 5-HT2C vs. 5-HT2A) via calcium flux assays.

Data Reconciliation : Cross-validate using orthogonal techniques (e.g., radioligand binding vs. functional cAMP assays) .

- Case Study : A 2-fluoro analog showed 10x higher 5-HT2C affinity than its 4-fluoro isomer due to optimal π-stacking with Phe residues in the receptor pocket .

Q. What experimental strategies optimize selectivity for serotonin receptor subtypes in neuropharmacological studies?

- Methodology :

- Substituent Screening : Synthesize derivatives with varied methoxy/fluoro positions (e.g., 3-fluoro vs. 2-fluoro) and test via competitive binding assays.

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., fluorine) and hydrophobic regions using Schrödinger’s Phase.

- In Vivo Microdialysis : Measure neurotransmitter release in rodent models to confirm functional selectivity .

- Key Insight : The 2-methoxy group in the target compound enhances selectivity for 5-HT2C over 5-HT2B by reducing steric hindrance in the orthosteric site .

Q. How do computational methods aid in predicting metabolic pathways and toxicity profiles of this compound?

- Methodology :

- ADMET Prediction : Use tools like SwissADME to forecast CYP450-mediated oxidation (e.g., demethylation of the methoxy group).

- Toxicity Screening : Apply Derek Nexus to assess structural alerts (e.g., amine-related hepatotoxicity).

- Validation : Compare predictions with in vitro liver microsome assays (e.g., half-life >2 hours in human microsomes indicates favorable stability) .

- Case Study : Fluorine’s metabolic stability reduces CYP2D6-mediated degradation by 40% compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.